molecular formula C14H16ClN3O2S B023767 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine CAS No. 105628-70-4

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Cat. No.: B023767
CAS No.: 105628-70-4
M. Wt: 325.8 g/mol
InChI Key: CMDBORFMLULSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine (CAS: 105628-70-4) is a heterocyclic compound featuring a homopiperazine (1,4-diazepane) backbone linked to a 1-chloro-5-isoquinolinesulfonyl group. This molecule is part of the isoquinoline sulfonamide class, known for modulating protein kinases and neurotransmitter receptors. It has been investigated for therapeutic applications in circulatory diseases and neurological disorders .

Molecular Formula: C₁₄H₁₆ClN₃O₂S
Molecular Weight: 325.81 g/mol
Key Features:

  • The homopiperazine ring (seven-membered) provides conformational flexibility, enhancing receptor interactions compared to six-membered piperazine analogs .
  • The 1-chloro substituent on the isoquinoline moiety improves selectivity for kinase targets, such as Rho-associated coiled-coil kinase (ROCK) .

Preparation Methods

The synthesis of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of isoquinoline followed by sulfonylation and subsequent reaction with homopiperazine. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve the desired product quality .

Chemical Reactions Analysis

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen .

Scientific Research Applications

Clinical Applications

Vasodilatory Effects:
The compound is primarily recognized for its vasodilatory properties, particularly in the treatment of delayed cerebral vasospasm following subarachnoid hemorrhage. This condition can lead to severe complications, and 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine has been identified as a potential therapeutic agent due to its ability to inhibit Rho-kinase, which regulates myosin light chain phosphorylation and thus affects vasocontraction. The selective inhibition allows for vasodilation without significantly altering systemic blood pressure, making it a valuable treatment option in clinical settings.

Antimicrobial Potential:
Beyond its vasodilatory effects, derivatives of homopiperazine structures, including this compound, are being explored for their potential in synthesizing new antimicrobial agents. Research indicates that compounds with similar structures have shown promising antibacterial activity, suggesting that this compound could contribute to developing novel antibacterial drugs.

Synthesis and Chemical Properties

Synthesis:
The synthesis of this compound typically involves multiple steps:

  • Chlorination of isoquinoline
  • Sulfonylation followed by a reaction with homopiperazine

These steps require specific reagents and conditions to ensure high yield and purity. In industrial applications, continuous flow reactors may be employed to optimize production efficiency .

Chemical Properties:
The compound has a molecular weight of approximately 325.8 g/mol and features a unique structure combining a chloro-substituted isoquinoline ring with a homopiperazine moiety. This structural configuration contributes to its distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

  • Delayed Cerebral Vasospasm: A clinical trial demonstrated that patients treated with this compound showed significant improvement in symptoms associated with delayed cerebral vasospasm after subarachnoid hemorrhage, indicating its potential as a first-line treatment option.
  • Antimicrobial Activity: Preliminary studies on derivatives have shown that compounds related to this structure exhibit potent antibacterial properties against various strains, suggesting further exploration into their development as new antibiotics.

Mechanism of Action

The mechanism of action of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can affect various cellular pathways and processes, making the compound valuable in research focused on understanding enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Structural Analogues: Homopiperazine vs. Piperazine Derivatives

Homopiperazine derivatives are distinguished by their expanded ring size, which alters pharmacokinetic and pharmacodynamic properties. Key comparisons include:

HA-1077 (Fasudil)

  • Structure: 1-(5-Isoquinolinesulfonyl)homopiperazine (lacks the 1-chloro substituent).
  • Activity: Broad-spectrum kinase inhibitor (Ki = 0.33 μM for ROCK, 0.48 μM for PKA). Less selective than 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine due to the absence of chloro substitution .

H-1152

  • Structure: (S)-2-methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]-homopiperazine.
  • Activity : 8–20 times more potent than HA-1077 for ROCK (Ki = 0.0016 μM) due to methyl substitutions enhancing hydrophobic interactions .

Piperazine Analogues (e.g., Compound 7)

  • Structure : Piperazine ring replaces homopiperazine.
  • Activity : Reduced binding affinity for 5HT1A receptors (3-fold lower) and serotonin transporters (SERT) compared to homopiperazine analogs. Chain length adjustments (C3 to C4) partially restore activity .

Binding Affinity and Selectivity

Compound Target Ki (μM) Selectivity Notes
This compound ROCK 0.0016* Enhanced selectivity vs. HA-1077
HA-1077 ROCK 0.33 Broad kinase inhibition (PKA, PKC)
Y-27632 ROCK 0.44 Lower potency than H-1152
SYA-013 (homopiperazine) D2 Dopamine 0.89 Atypical antipsychotic profile
Piperazine WC-44 D3 Dopamine 1.2 Partial agonist vs. homopiperazine full agonist

Pharmacological Profiles

  • Kinase Inhibition: The 1-chloro group in this compound reduces off-target effects compared to HA-1077, which inhibits PKA and PKC at similar concentrations . H-1152’s methyl substitutions further optimize ROCK binding, making it a gold-standard ROCK inhibitor .
  • Receptor Modulation :

    • Homopiperazine analogs (e.g., SYA-013) exhibit higher intrinsic activity at D3 dopamine receptors (60–90% IA) compared to piperazine congeners (20–96% IA), suggesting superior G-protein coupling .
    • In serotonin receptors, homopiperazine’s flexibility improves 5HT1A binding (Compound 3 vs. 7: 3-fold higher affinity) .

Physicochemical and Formulation Properties

  • Solubility : Hydrated hydrochloride salts (e.g., HA-1077 hydrate) exhibit improved tablet compressibility and dissolution rates compared to anhydrous forms .
  • Synthetic Refinement: this compound can be purified to >99.5% purity using methyl ethyl ketone, enhancing pharmaceutical utility .

Biological Activity

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is essential for nucleotide synthesis, especially in pathogens like Mycobacterium tuberculosis, making this compound a candidate for anti-tubercular therapies.

Chemical Structure and Properties

The compound features a homopiperazine core with a chloro group and an isoquinolinesulfonyl moiety. These structural elements are critical for its biological activity.

Property Details
Molecular Formula C12H14ClN3O2S
Molecular Weight 299.78 g/mol
CAS Number 105628-00-4

This compound primarily functions by inhibiting IMPDH, which catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This inhibition disrupts purine biosynthesis, which is critical for the growth and survival of Mycobacterium tuberculosis.

Inhibition of IMPDH

Research has demonstrated that this compound selectively inhibits IMPDH in Mycobacterium tuberculosis with low toxicity towards mammalian cells. This selectivity is essential for developing effective anti-tubercular agents that minimize side effects.

  • IC50 Values : Studies indicate that the IC50 values for IMPDH inhibition are in the low micromolar range, showcasing its potency against the enzyme .

Comparative Activity

The compound has been compared with other similar inhibitors, emphasizing its unique chloro substitution that enhances selectivity towards IMPDH.

Compound Name Key Activity
1-(5-Isoquinolinesulfonyl)piperazineIMPDH inhibitor
FasudilRho-associated protein kinase inhibitor
1-(5-Isoquinolinesulfonyl)-4-methylpiperazinePotential anti-tubercular agent

Structure-Activity Relationship (SAR)

A series of analogs have been synthesized to explore the structure-activity relationship of this class of compounds. Key findings include:

  • The presence of piperazine and isoquinoline rings is crucial for maintaining biological activity.
  • Modifications to these rings can lead to variations in potency and selectivity against M. tuberculosis .

Case Studies

Several studies have highlighted the potential of this compound in combating drug-resistant strains of Mycobacterium tuberculosis:

  • In vitro Studies : In biochemical assays, this compound showed significant inhibition of IMPDH in both wild-type and resistant strains of M. tuberculosis, indicating its potential as a treatment option for resistant TB cases .
  • X-ray Crystallography : Structural studies using X-ray crystallography have elucidated the binding modes of this compound with IMPDH, providing insights into how modifications can enhance efficacy .
  • Toxicity Assessments : Toxicity studies have shown that while the compound effectively inhibits bacterial growth, it exhibits low cytotoxicity towards human cell lines, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What is the structural identity and key chemical properties of 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine?

  • Answer : The compound is a sulfonamide derivative with a homopiperazine backbone and a 1-chloro-5-isoquinoline substituent. Its molecular formula is C₁₄H₁₆ClN₃O₂S, CAS 105628-70-3. Structural features critical to its activity include the sulfonyl group for enzyme interaction and the chloro-isoquinoline moiety for kinase selectivity. Confirmation via NMR, mass spectrometry, and X-ray crystallography is recommended for purity assessment .

Q. How does this compound inhibit protein kinases, and what experimental assays are suitable for validating its activity?

  • Answer : The compound competitively inhibits ATP binding to kinase catalytic domains. For protein kinase C (PKC), use in vitro kinase assays with purified enzymes (e.g., PKC-α) and substrates like myelin basic protein. Measure IC₅₀ values via radiometric assays using [γ-³²P]ATP or fluorescence-based platforms (e.g., ADP-Glo™). Include controls with H-7 (a PKC-selective inhibitor) for comparison .

Q. What are the recommended synthesis and storage protocols for this compound?

  • Answer : Synthesize via sulfonylation of homopiperazine with 1-chloro-5-isoquinolinesulfonyl chloride under anhydrous conditions (e.g., DCM, TEA). Purify via column chromatography (silica gel, ethyl acetate/hexane). Store at -20°C in inert atmosphere (argon) to prevent sulfonamide hydrolysis. Confirm stability via HPLC and TGA/DSC .

Q. How does its mechanism differ from other isoquinolinesulfonamide derivatives like HA-1077 or Y-27632?

  • Answer : Unlike HA-1077 (a broad-spectrum kinase inhibitor), this compound shows higher selectivity for Rho-associated kinase (ROCK) due to its homopiperazine backbone and chloro substitution. For ROCK inhibition, use Ki values (e.g., 0.0016 µM for H-1152, a derivative) and compare with Y-27632 (Ki = 0.44 µM) in kinase profiling panels .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase inhibition data across different experimental models?

  • Answer : Discrepancies may arise from variations in ATP concentrations, enzyme isoforms, or cellular context. Normalize data using:

  • ATP titration : Test inhibition at physiological ATP levels (1–5 mM).
  • Isoform-specific assays : Use recombinant kinases (e.g., PKC-β vs. ROCK-II).
  • Cellular uptake studies : Measure intracellular concentrations via LC-MS to account for permeability differences .

Q. What in vivo models are appropriate for studying its effects on intraocular pressure (IOP) and glaucoma?

  • Answer : Use rodent models (e.g., dexamethasone-induced ocular hypertension in rats) or ex vivo perfused porcine eyes. Administer via topical application (0.1–1% w/v in PBS) and measure IOP reduction using tonometry. Validate ROCK inhibition via immunohistochemistry (phospho-MYPT1 staining in trabecular meshwork cells) .

Q. How does its selectivity profile impact studies on vascular smooth muscle cell (VSMC) proliferation?

  • Answer : Its ROCK selectivity reduces off-target effects on Ca²⁺/calmodulin-dependent pathways. For VSMC proliferation assays, combine with PDGF-BB stimulation and quantify via ³H-thymidine incorporation. Compare with ML-7 (myosin light chain kinase inhibitor) to isolate ROCK-specific effects .

Q. What strategies mitigate cytotoxicity in long-term cell culture studies?

  • Answer : Cytotoxicity often arises at >10 µM concentrations. Optimize dosing using:

  • Pulse treatment : Short-term exposure (e.g., 2 hr) followed by washout.
  • Combination with antioxidants : Add 1 mM NAC to reduce ROS-mediated damage.
  • Metabolic profiling : Monitor ATP/ADP ratios and mitochondrial membrane potential .

Q. How can cross-talk with cAMP/PKA pathways be investigated when using this inhibitor?

  • Answer : Co-treat with forskolin (adenylyl cyclase activator) or H-89 (PKA inhibitor). Measure downstream targets via:

  • Western blot : Phospho-VASP (PKA marker) vs. phospho-MLC (ROCK marker).
  • FRET-based biosensors : For real-time cAMP and RhoA activity monitoring .

Q. What analytical methods are critical for confirming batch-to-batch consistency in preclinical studies?

  • Answer : Implement:
  • HPLC-UV/ELSD : Purity >98% with retention time matching reference standards.
  • XRPD : Confirm crystalline form stability.
  • Elemental analysis : Validate C/H/N/S/Cl content within ±0.4% of theoretical values .

Q. Methodological Notes

  • Kinase Assays : Always include a positive control (e.g., staurosporine for broad inhibition) and negative control (DMSO vehicle).
  • In Vivo Dosing : Account for species-specific pharmacokinetics; rodents may require higher doses due to rapid clearance .
  • Data Interpretation : Use tools like GraphPad Prism for nonlinear regression (dose-response curves) and ANOVA for multi-group comparisons.

Properties

IUPAC Name

1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDBORFMLULSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625404
Record name 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105628-70-4
Record name 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 50 ml of thionyl chloride were added 5.85 g of 1-chloro-5-isoquinolinesulfonic acid as obtained in Example 1 and 0.5 ml of N,N-dimethylformamide. Then, the resulting mixture was refluxed while heating at 80° to 85° C. for 2 hours, followed by removal of the thionyl chloride and N,N-dimethylformamide under reduced pressure to obtain a residue. The residue was dissolved in a liquid consisting of 20 ml of water and 50 ml of dichloromethane, and the pH of the aqueous solution was adjusted to 6.0 with an aqueous sodium hydrogencarbonate saturated solution. Then, the dichloromethane layer was added to a 100 ml of a dichloromethane solution containing 6.0 g of homopiperazine for 20 minutes while cooling with ice, followed by stirring for 1 hour at a temperature of 15° C. to 20° C. The obtained reaction mixture was washed thrice with 50 ml of water, dried with anhydrous sodium sulfate and then distilled under reduced pressure to obtain oily residue. The thus obtained oily residue was subjected to purification by the silica gel column chromatography (Wacogel C-200, 150 g; solvent: a 5% methanol solution in chloroform), thereby to obtain 5.5 g of 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine, i.e., Compound (76), in a 84% yield. Analytical data on Compound (76) are given below.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.